3-Amino-4-chloro-benzamidoxime chemical structure and physicochemical properties
3-Amino-4-chloro-benzamidoxime chemical structure and physicochemical properties
An In-Depth Technical Guide to 3-Amino-4-chloro-benzamidoxime: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The landscape of medicinal chemistry is perpetually in search of novel scaffolds and functional groups that can address the pharmacokinetic challenges of otherwise potent therapeutic agents. Amidoximes represent a class of compounds that are gaining significant attention, not merely as bioactive molecules in their own right, but as sophisticated prodrugs for enhancing the oral bioavailability of amidine-containing drugs.[1][2] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: 3-Amino-4-chloro-benzamidoxime. We will delve into its fundamental chemical nature, outline a robust synthetic pathway, and explore its promising applications in modern drug development, grounding our discussion in established chemical principles and field-proven insights.
Core Molecular Structure and Physicochemical Identity
At its core, 3-Amino-4-chloro-benzamidoxime is an aromatic compound distinguished by a unique functional group, the amidoxime (or N'-hydroxy-amidine), attached to a benzene ring. This ring is further substituted with an amino group and a chlorine atom. It is critical to distinguish the amidoxime moiety, -C(NH₂)=NOH, from its more common counterpart, the amide, -C(=O)NH₂. This structural difference is the very source of its unique chemical properties and therapeutic potential.
The presence of both basic (amino) and weakly acidic/basic (amidoxime) groups, combined with the lipophilic chlorinated aromatic ring, imparts an amphiphilic character to the molecule. This balance is pivotal for its potential role in traversing biological membranes.
Table 1: Physicochemical Properties of 3-Amino-4-chloro-benzamidoxime
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈ClN₃O | Calculated |
| Molecular Weight | 185.61 g/mol | Calculated |
| IUPAC Name | 3-amino-4-chloro-N'-hydroxybenzamidine | IUPAC Nomenclature |
| Physical State | Predicted to be a solid at room temperature. | Inferred from related structures[3] |
| Solubility | Predicted to have low solubility in water and solubility in organic solvents like DMSO and methanol. | Inferred from chemical structure |
| CAS Number | Not found in public databases. | Literature Search |
Synthesis and Structural Characterization
Experimental Protocol: Synthesis of 3-Amino-4-chloro-benzamidoxime
This protocol is designed as a self-validating system, where the successful conversion can be monitored and the final product rigorously characterized.
Step 1: Reagent Preparation and Reaction Setup
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Amino-4-chlorobenzonitrile (1.53 g, 10 mmol).
-
Add 50 mL of absolute ethanol as the solvent. Ethanol is chosen for its ability to dissolve both the nitrile starting material and the hydroxylamine hydrochloride.
-
Add hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 eq.). A slight excess is used to ensure the complete conversion of the nitrile.
-
Add sodium carbonate (Na₂CO₃) (1.59 g, 15 mmol, 1.5 eq.) as a base. Causality: The hydroxylamine is supplied as a hydrochloride salt; the base is essential to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile required to attack the electrophilic carbon of the nitrile group.
Step 2: Reaction Execution
-
Stir the suspension at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (NaCl and unreacted Na₂CO₃).
-
Evaporate the ethanol from the filtrate under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 3-Amino-4-chloro-benzamidoxime.
Structural Characterization Workflow
Unambiguous confirmation of the synthesized structure is achieved through a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups. The conversion of the nitrile to an amidoxime will result in the disappearance of the characteristic C≡N stretch and the appearance of new, distinct bands.
-
Expected Data:
-
Disappearance of the sharp C≡N stretching band (approx. 2220-2240 cm⁻¹).
-
Appearance of a C=N stretching vibration around 1650 cm⁻¹.[5][7]
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Appearance of a broad O-H stretch (from the =NOH group) around 3200-3600 cm⁻¹.
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Appearance of N-H stretching bands (from the -NH₂ groups) around 3300-3500 cm⁻¹.
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Appearance of an N-O stretching band around 900-930 cm⁻¹.[7]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of atoms. Deuterated DMSO (DMSO-d₆) is a suitable solvent.[3][8]
-
Predicted ¹H NMR Data (in DMSO-d₆):
-
~9.0-10.0 ppm (singlet, 1H): The hydroxyl proton of the amidoxime (=N-OH).
-
~7.0-7.5 ppm (multiplets, 3H): Aromatic protons. Their specific shifts and coupling patterns will be influenced by the positions of the chloro and amino groups.
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~5.5-6.0 ppm (broad singlet, 2H): Protons of the amidoxime amino group (-C(NH₂)=).
-
~5.0-5.5 ppm (broad singlet, 2H): Protons of the aromatic amino group.
-
-
Predicted ¹³C NMR Data (in DMSO-d₆):
-
~150-155 ppm: The carbon atom of the amidoxime group (C=NOH).
-
~110-150 ppm: Aromatic carbons, with shifts influenced by the attached substituents.
-
-
-
Mass Spectrometry (MS):
-
Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Expected Data:
-
The molecular ion peak [M+H]⁺ would be observed at m/z 186.04, corresponding to the formula C₇H₉ClN₃O⁺. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at ~33% the intensity of the M peak) would be a key diagnostic feature.
-
-
Applications in Drug Development: The Prodrug Paradigm
The primary interest in benzamidoximes within the pharmaceutical industry lies in their function as prodrugs for amidines.[1]
The Challenge with Amidines
Amidine-containing compounds are often highly basic. At physiological pH, they exist predominantly in their protonated, cationic form (an amidinium ion). This positive charge significantly hinders their ability to passively diffuse across the lipid-rich cell membranes of the gastrointestinal tract, leading to poor oral bioavailability.
The Amidoxime Solution
Amidoximes are significantly less basic than their corresponding amidines.[1] This allows them to remain in a neutral, more lipophilic state, facilitating absorption from the gut into the bloodstream. Once absorbed, they are metabolically converted to the active amidine form.
-
Mechanism of Action: This bioactivation is typically an enzymatic reduction process that occurs in the liver, involving cytochrome P450 (CYP450) enzymes and other reductases.[9] This in vivo conversion unmasks the pharmacologically active amidine, allowing it to interact with its therapeutic target.
Other Potential Therapeutic Activities
Beyond their role as prodrugs, the benzamidoxime scaffold itself has been investigated for various biological activities:
-
Anticancer Activity: Certain substituted benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells, inducing cell-cycle delay at low doses and apoptosis at higher doses.[10]
-
Antimicrobial and Antifungal Activity: The amidoxime functional group is present in various compounds with demonstrated antibacterial and antifungal properties.[11][12]
-
Antioxidant Properties: Some studies have highlighted the antioxidant and free-radical scavenging capabilities of amphiphilic amidoximes.[13]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Amino-4-chloro-benzamidoxime. Therefore, it must be handled with the precautions appropriate for a novel chemical entity. Safety information for the precursor, 3-Amino-4-chlorobenzonitrile, and related benzamides provides a baseline for handling procedures.[14][15]
-
Hazard Classification (Inferred):
-
Harmful if swallowed (Acute Toxicity, Oral).
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust. Use a dust mask or respirator if engineering controls are insufficient.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
References
-
Clement, B., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]
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Gazy, A. A. K., et al. (n.d.). The FT-IR spectra of (a) polyacrylonitrile and (b) poly(amidoxime) and... ResearchGate. [Link]
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Akgul, O., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 24(1), 71-85. [Link]
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Reeh, C., et al. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730-4. [Link]
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Yuki, H., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6521-6. [Link]
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de Fatima, A., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(8), 1953. [Link]
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ResearchGate. (n.d.). Infrared bands in solid and liquid phases of amidoximes. [Link]
- Clement, B. (2002). Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs.
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Reeh, C., et al. (2007). N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. ACS Publications. [Link]
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Kotora, P., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. [Link]
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Liu, X., et al. (2016). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. [Link]
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Gosenca, M., et al. (n.d.). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. ResearchGate. [Link]
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PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. [Link]
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RSC Publishing. (2018). A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]
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Reddy, T. J., et al. (2008). Studies on the synthesis of amidoximes from nitroalkanes. PMC. [Link]
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Pharmaffiliates. (n.d.). 3-Amino-4-chlorobenzamide. [Link]
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Digital Commons @ Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. [Link]
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Bieliauskas, A., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC. [Link]
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eScholarship. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. [Link]
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ResearchGate. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]
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ACS Publications. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development. [Link]
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Chemsrc. (2025). 3-Amino-4-chlorobenzonitrile. [Link]
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PMC. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
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